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Compound of Interest

Compound Name: Triethylene glycol diacetate

Cat. No.: B090098

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
triethylene glycol diacetate, a compound relevant to various research and development
applications. This document is intended for researchers, scientists, and drug development
professionals, offering a centralized resource for its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of triethylene glycol diacetate.

Table 1: *H NMR Spectroscopic Data
Chemical Shift ()
ppm

Multiplicity Integration Assignment

Data not publicly
available in a
quantitative table
format. Spectral
images are available

for interpretation.
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Note: While spectral images for tH NMR of triethylene glycol diacetate are available in
chemical databases, a quantitative table of chemical shifts, multiplicities, and integrations is not
readily published. Interpretation of the spectrum would be required to generate these specific
values.[1]

« 13 1

Chemical Shift (8) ppm Assighment

Data not publicly available in a quantitative table
format. Spectral images are available for

interpretation.

Note: Similar to the *H NMR data, 3C NMR data for triethylene glycol diacetate is primarily
available as spectral images. A detailed peak list with assignments requires direct spectral
analysis.[2][3][4]

Table 3: IR SpectroscopicData

Frequency (cm~?) Functional Group Assignment

Data not publicly available in a quantitative table
format. Spectral images are available for

interpretation.

Note: Infrared spectra of triethylene glycol diacetate are available. Characteristic peaks
would include C=0 stretching for the acetate groups and C-O stretching for the ether and ester
linkages. Precise peak positions would need to be determined from the spectrum.[5]

Table 4: Mass Spectrometry Data
m/z

Interpretation

234.110338 [M]* (Exact Mass)

Note: The exact mass of triethylene glycol diacetate is provided, which is a critical piece of
data from high-resolution mass spectrometry.[3] Fragmentation patterns would be observable
in the full mass spectrum.
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: A sufficient amount of triethylene glycol diacetate is dissolved in a
deuterated solvent, such as chloroform-d (CDCIs), to achieve a suitable concentration for
analysis.[6] Tetramethylsilane (TMS) may be added as an internal standard for chemical shift
referencing (0 ppm).[6]

2.1.2 'H NMR Spectroscopy: The *H NMR spectrum is typically acquired on a spectrometer
operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a
sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2
seconds, and a spectral width appropriate for proton signals (typically 0-12 ppm).[7] Data
processing involves Fourier transformation, phasing, baseline correction, and integration of the
signals.

2.1.3 3C NMR Spectroscopy: The 3C NMR spectrum is acquired on the same instrument,
often with proton decoupling to simplify the spectrum to single lines for each unique carbon
atom.[8][9] Due to the low natural abundance of 13C, a larger number of scans and a longer
relaxation delay (e.g., 2-5 seconds) are generally required compared to *H NMR to ensure
accurate integration, especially for quantitative analysis.[6][8]

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation: As triethylene glycol diacetate is a liquid, the IR spectrum can be
obtained using the neat liquid. A thin film of the sample is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates.[10] Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR
crystal.[11][12]

2.2.2 Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.[11] A background spectrum of the clean salt plates or ATR crystal is recorded
first and automatically subtracted from the sample spectrum.[13] The spectrum is typically
scanned over the mid-infrared range (4000-400 cm~—1).[11]
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Mass Spectrometry (MS)

2.3.1 Sample Introduction and lonization: The sample can be introduced into the mass
spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion,
the sample is dissolved in a suitable volatile solvent. Electron lonization (El) is a common
method for volatile compounds like triethylene glycol diacetate, where high-energy electrons
bombard the sample molecules, causing ionization and fragmentation.[14][15]

2.3.2 Mass Analysis and Detection: The resulting ions are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
detector records the abundance of each ion, generating a mass spectrum that shows the
molecular ion and various fragment ions.[16]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like triethylene glycol diacetate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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